Product packaging for Formylvalylglycine(Cat. No.:CAS No. 1803-57-2)

Formylvalylglycine

Cat. No.: B162782
CAS No.: 1803-57-2
M. Wt: 202.21 g/mol
InChI Key: BYRXIJLJOQPLOG-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Formylvalylglycine is a specialized peptide compound offered For Research Use Only. This classification means it is intended solely for laboratory research applications and is not manufactured or tested to the standards required for in vitro diagnostic (IVD) use, human or animal therapeutics, or personal use . This product is strictly for use by qualified researchers in controlled laboratory settings. From a biochemical perspective, this compound is recognized for its role in biosynthetic pathways. Historically, it was identified as an initiation complex in the non-ribosomal biosynthesis of the antibiotic peptide Gramicidin A . In this process, an enzyme activates valine, formylates it, and subsequently transfers the formylvaline moiety to a glycine residue that is also bound to the enzyme, forming the this compound dipeptide on the enzyme surface. This mechanism is a classic example of how certain peptide antibiotics are assembled . Researchers may utilize this compound in studies related to microbial biochemistry, enzymology, and the mechanisms of antibiotic production. Its structure, featuring a formyl group on the N-terminus, makes it a molecule of interest for investigating specialized initiation and elongation steps in peptide synthesis outside the standard ribosomal machinery.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H14N2O4 B162782 Formylvalylglycine CAS No. 1803-57-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[[(2S)-2-formamido-3-methylbutanoyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O4/c1-5(2)7(10-4-11)8(14)9-3-6(12)13/h4-5,7H,3H2,1-2H3,(H,9,14)(H,10,11)(H,12,13)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYRXIJLJOQPLOG-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NCC(=O)O)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)NCC(=O)O)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70939318
Record name N-{1-Hydroxy-2-[(hydroxymethylidene)amino]-3-methylbutylidene}glycine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803-57-2
Record name Glycine, N-(N-formyl-L-valyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803-57-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Formylvalylglycine
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001803572
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-{1-Hydroxy-2-[(hydroxymethylidene)amino]-3-methylbutylidene}glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70939318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Enzymatic Mechanisms of Formylvalylglycine Formation

Identification and Functional Characterization of Formyltransferase Domains in NRPS Systems

N-formylation, while common in prokaryotic ribosomal peptide synthesis, is a less frequent modification in nonribosomal peptide synthesis. nih.gov The catalysis of this reaction is carried out by a specialized formylation (F) domain within the NRPS machinery. nih.gov The discovery and characterization of these domains, particularly in the context of linear gramicidin (B1672133) biosynthesis, have been pivotal in understanding the initiation of this specific peptide chain.

The formation of formylvalylglycine is initiated by the NRPS system responsible for producing the antibiotic linear gramicidin in the bacterium Bacillus brevis. nih.govnih.gov The first module of this synthetase, LgrA1, contains a distinct formylation (F) domain at its N-terminus. nih.govuni-marburg.de In vitro studies have demonstrated that this domain is essential for the N-formylation of the initial amino acid, valine. nih.gov

The formylation step is a prerequisite for the subsequent elongation of the peptide chain. Experiments using a bimodular system from the LgrA synthetase revealed that without the presence of a formyl group donor, no condensation product between valine and the next amino acid, glycine (B1666218), was detected. nih.govresearchgate.net However, when a formyl donor was supplied, the dipeptide formyl-valyl-glycine was successfully synthesized. nih.gov This confirms that the formylation of valine is the critical initiating event in the biosynthesis of linear gramicidin. nih.govuni-marburg.de The F domain of LgrA1 is therefore considered a novel tailoring enzyme in the context of NRPS. nih.gov

The formyltransferase domain of LgrA1 exhibits specificity for the amino acid that is activated by the adjacent adenylation (A) domain and tethered to the peptidyl carrier protein (PCP) domain. The formylation of the PCP-bound L-valine requires a significant conformational change within the enzyme to position the substrate correctly in the F domain's active site. royalsocietypublishing.org

Biochemical assays have shown that the F domain of LgrA1 can act on several branched-chain aliphatic amino acids when they are bound to the PCP template. uni-marburg.de The primary substrates identified are:

Valine

Isoleucine

Leucine uni-marburg.de

Interestingly, the adenylation domain of the same module (LgrA1) is unable to recognize or activate formyl-valine as a substrate. nih.gov This finding underscores the specific order of events: the A domain first activates valine and tethers it to the PCP domain, and only then does the F domain catalyze its formylation. nih.gov The 4'-phosphopantetheine (B1211885) arm of the PCP domain is crucial for shuttling the substrate between the active sites of the different catalytic domains. nih.govroyalsocietypublishing.org

DomainFunctionSubstrate(s)Key Findings
LgrA1 Formylation (F) Domain Catalyzes N-formylation of the initial amino acid. nih.govPCP-bound L-Valine, L-Isoleucine, L-Leucine. uni-marburg.deFormylation is an essential initiation step for peptide elongation. nih.gov
LgrA1 Adenylation (A) Domain Activates and tethers the amino acid to the PCP domain. nih.govL-Valine. nih.govDoes not accept formyl-valine as a substrate, proving formylation occurs on the enzyme-bound amino acid. nih.gov

The transfer of the formyl group by the F domain is dependent on a specific cofactor. Through sequence alignments with other formyltransferases, N¹⁰-formyl-tetrahydrofolate (N¹⁰-fTHF) was identified as the likely formyl donor. uni-marburg.de In vitro experiments confirmed that the F domain indeed utilizes formyltetrahydrofolate (fH4F) to formylate the valine substrate. nih.gov

Further detailed characterization revealed that the F domain can use two isomers of the cofactor:

N¹⁰-formyl-tetrahydrofolate (N¹⁰-fTHF): The primary and more efficient cofactor. nih.govuni-marburg.de

N⁵-formyl-tetrahydrofolate (N⁵-fTHF): Also accepted as a formyl donor, but the rate of product formation is approximately 18 times slower compared to when N¹⁰-fTHF is used. nih.govuni-marburg.de

The formylation reaction catalyzed by the F domain of LgrA1 specifically targets the L-isomer of the amino acid substrate, such as L-Valine, which is selected by the adenylation domain. nih.govroyalsocietypublishing.org

CofactorRoleEfficiency
N¹⁰-formyl-tetrahydrofolate (N¹⁰-fTHF) Primary formyl group donor. nih.govuni-marburg.deHigh
N⁵-formyl-tetrahydrofolate (N⁵-fTHF) Alternative formyl group donor. nih.govuni-marburg.deLow (18-fold slower reaction rate). uni-marburg.de

Thioesterification and Subsequent Elongation Steps in this compound Biosynthesis

Following the N-formylation of valine, the biosynthetic pathway proceeds with the activation of the second amino acid, glycine, and the subsequent formation of the peptide bond between the two residues to yield this compound.

The incorporation of each amino acid into the growing peptide chain is managed by a dedicated module within the NRPS. Each module contains core domains, including the adenylation (A) and peptidyl carrier protein (PCP) or thiolation (T) domains. nih.govbiorxiv.org

The process of activation and thioesterification occurs in two main steps:

Adenylation: The A domain acts as the gatekeeper, selecting a specific amino acid (valine in the first module, glycine in the second) and activating it by reacting it with ATP. nih.govrug.nl This reaction forms a high-energy aminoacyl-adenylate intermediate and releases pyrophosphate. rug.nl This activation step is dependent on the presence of Mg²⁺ ions. rug.nl

Thioesterification: The activated aminoacyl-adenylate is then transferred to the PCP domain. rug.nl The amino acid becomes covalently attached to the terminal thiol group of the PCP's 4'-phosphopantetheine (4'PP) arm through a thioester linkage. nih.govrsc.org This post-translational modification of the PCP domain, converting it from its inactive apo-form to the active holo-form, is itself a crucial prerequisite for NRPS function. nih.govmdpi.com

Studies on enzyme fractions from Bacillus brevis have confirmed that both valine and glycine are bound to the synthetase complex as thioesters before peptide bond formation. nih.gov

Once formyl-valine is tethered to the PCP domain of the first module (PCP₁) and glycine is attached to the PCP of the second module (PCP₂), the stage is set for peptide bond formation. This reaction is catalyzed by the condensation (C) domain, which is typically located at the N-terminus of the elongation module (the second module in this case). nih.govroyalsocietypublishing.org

The condensation reaction proceeds via a nucleophilic attack: the α-amino group of the acceptor amino acid (glycine-S-PCP₂) attacks the thioester carbonyl group of the upstream donor substrate (formyl-valine-S-PCP₁). nih.gov This results in the formation of a peptide bond and the transfer of the nascent peptide (now formyl-valyl) to the PCP domain of the second module. nih.govroyalsocietypublishing.org The final product of this two-module reaction is enzyme-bound this compound. nih.gov The necessity of the initial formylation is absolute; in the absence of the formyl donor, the C domain cannot catalyze the condensation of valine and glycine. nih.govuni-marburg.de

Comparative Analysis of Elongation Mechanisms in Related Nonribosomal Peptides (e.g., Tyrocidine, Gramicidin S, Bacitracin)

The elongation of peptide chains in nonribosomal synthesis is a modular process orchestrated by large, multifunctional enzymes known as Nonribosomal Peptide Synthetases (NRPSs). wikipedia.orgresearchgate.net A comparative analysis of the elongation mechanisms for the antibiotics tyrocidine, gramicidin S, and bacitracin reveals a conserved architectural logic based on repeating modules, yet with distinct features that contribute to the unique structure of each peptide. acs.orgresearchgate.netnih.gov

Core Elongation Mechanism: The fundamental unit of elongation in these systems is the "module," with each module being responsible for the incorporation of a single amino acid into the growing peptide chain. wikipedia.orguio.no A minimal elongation module consists of three core domains:

Adenylation (A) Domain: Selects a specific amino acid and activates it as an aminoacyl-adenylate at the expense of ATP. embopress.orgrsc.org

Thiolation (T) Domain (or Peptidyl Carrier Protein, PCP): Covalently tethers the activated amino acid as a thioester via a phosphopantetheine (Ppant) prosthetic group. nih.govpsu.edu This domain acts as a mobile carrier, shuttling the substrate between the catalytic domains. nih.gov

Condensation (C) Domain: Catalyzes the formation of the peptide bond. It facilitates the transfer of the growing peptide chain from the T domain of the preceding module to the amino group of the amino acid tethered to the T domain of the current module. researchgate.netbiorxiv.org

Modifying Domains: In addition to the core domains, NRPS assembly lines often feature modifying domains that introduce structural diversity. A key example is the Epimerization (E) Domain , which converts an L-amino acid into its D-isoform after it has been loaded onto the T domain. acs.orgacs.org This is a common feature in the biosynthesis of tyrocidine, gramicidin S, and bacitracin, all of which contain D-amino acids. acs.orgwikipedia.orgnih.gov

Comparative Overview:

Gramicidin S: This cyclic decapeptide, cyclo(-Val-Orn-Leu-D-Phe-Pro-)₂, is synthesized by two NRPS enzymes, Gramicidin S Synthetase 1 (GrsA) and 2 (GrsB). embopress.orgwikipedia.org GrsA is a single-module enzyme that activates phenylalanine and contains an E domain to convert it to D-phenylalanine, initiating the cycle. acs.orgwikipedia.org GrsB is a larger, four-module enzyme that sequentially incorporates proline, valine, ornithine, and leucine. embopress.org The elongation process involves the stepwise condensation of these amino acids. Termination is achieved by a C-terminal Thioesterase (TE) domain, which catalyzes the head-to-tail cyclization and dimerization of two pentapeptide chains. wikipedia.org

Tyrocidine: This cyclic decapeptide is assembled by a system of three synthetases: TycA, TycB, and TycC, which are organized into a total of ten modules. acs.orgpnas.org Similar to gramicidin S, the first module (on TycA) contains an E domain to generate D-phenylalanine. acs.org The subsequent elongation modules on TycB and TycC follow the standard C-A-T domain architecture to incorporate the remaining amino acids. acs.org A second E domain is present in the fourth module to produce another D-phenylalanine residue. acs.org The final module contains a TE domain that catalyzes the intramolecular cyclization to release the final decapeptide product. acs.orgpsu.edu

Bacitracin: The biosynthesis of this complex branched cyclic peptide involves an operon of three synthetase genes, bacA, bacB, and bacC, encoding three multimodular enzymes. nih.govnih.gov The assembly line consists of twelve modules in total. researchgate.net The elongation process is notable for the presence of multiple E domains to generate several D-amino acids (D-Glu, D-Orn, D-Phe, D-Asp). nih.gov Furthermore, the first module of the bacitracin synthetase (BacA) contains a cyclization (Cy) domain, which is a modified C domain that catalyzes not only condensation but also the subsequent cyclodehydration of a cysteine residue to form a thiazoline (B8809763) ring, a key structural feature of bacitracin. nih.govpnas.org The final release and cyclization of the peptide are managed by a terminal TE domain on the BacC enzyme. nih.gov

Table 2: Comparative Analysis of Elongation Mechanisms in Nonribosomal Peptides

Feature Gramicidin S Tyrocidine Bacitracin
Producing Organism Brevibacillus brevis Brevibacillus brevis Bacillus licheniformis
Synthetase Enzymes GrsA, GrsB TycA, TycB, TycC BacA, BacB, BacC
Modular Organization 1 module (GrsA) + 4 modules (GrsB) 1 module (TycA) + 3 modules (TycB) + 6 modules (TycC) 12 modules across BacA, BacB, and BacC
Core Elongation Domains Condensation (C), Adenylation (A), Thiolation (T) Condensation (C), Adenylation (A), Thiolation (T) Condensation (C), Adenylation (A), Thiolation (T)
Key Modifying Domains Epimerization (E) domain for D-Phe formation. acs.orgwikipedia.org Epimerization (E) domains for D-Phe formation. acs.org Multiple Epimerization (E) domains for D-amino acid formation; Cyclization (Cy) domain for thiazoline ring formation. nih.govnih.gov
Termination Mechanism Thioesterase (TE) domain catalyzes dimerization and cyclization. wikipedia.org Thioesterase (TE) domain catalyzes intramolecular cyclization. acs.org Thioesterase (TE) domain catalyzes cyclization. nih.gov

| Final Structure | Cyclic decapeptide | Cyclic decapeptide | Branched cyclic dodecylpeptide |

Molecular Interactions and Structural Biology of Formylvalylglycine Biosynthetic Machinery

Structural Elucidation of Enzymes Involved in Formylvalylglycine Formation

The three-dimensional architecture of the enzymes responsible for this compound synthesis is key to understanding their function. Techniques such as X-ray crystallography, cryo-electron microscopy (cryo-EM), and nuclear magnetic resonance (NMR) spectroscopy have been instrumental in revealing the structure and dynamics of NRPSs and their component domains. nih.govjbei.orgcsic.es

X-ray crystallography has provided high-resolution snapshots of individual NRPS domains and formyltransferases, revealing the atomic details of their active sites. osti.govnih.gov Formyltransferase (F) domains, often found at the N-terminus of initiation modules, are responsible for transferring a formyl group from a donor molecule, typically N¹⁰-formyltetrahydrofolate (fTHF), to the amino group of the first amino acid. osti.govuni-marburg.denih.gov

Crystal structures of formyltransferases, such as those involved in the biosynthesis of the antibiotic linear gramicidin (B1672133) and various sugar-containing natural products, show a conserved structural fold. osti.govnih.gov For example, the F domain of linear gramicidin synthetase (LgrA), which formylates a valine residue, displays a Rossmann-like fold common to many nucleotide-binding proteins. nih.govwikipedia.org This fold creates a distinct binding pocket for the fTHF cofactor. osti.govwikipedia.org Studies on homologous sugar N-formyltransferases reveal a shallow, solvent-exposed active site where the formyl donor and the amino-containing substrate are brought into proximity. nih.gov A conserved catalytic triad (B1167595), often composed of Asn-His-Asp, is typically observed in these enzymes and is crucial for catalysis. osti.gov

The core domains for peptide synthesis—adenylation (A), peptidyl carrier protein (PCP), and condensation (C) domains—have also been extensively studied by crystallography. osti.gov The adenylation (A) domain is responsible for selecting a specific amino acid (valine or glycine) and activating it as an aminoacyl-adenylate. rsc.orgmdpi.com Crystal structures show that the A domain consists of two major subdomains, a large N-terminal core and a smaller C-terminal subdomain. The binding of ATP and the amino acid substrate induces a significant conformational change, bringing these two subdomains closer together to complete the adenylation reaction. biorxiv.org The specificity of the A domain is determined by a "nonribosomal code," a set of key amino acid residues lining the substrate-binding pocket. scispace.comnih.gov

Enzyme/Domain PDB ID (Example Homolog) Resolution (Å) Key Structural Features
Formyltransferase (LgrA)5E8F2.55Rossmann-like fold, fTHF binding pocket, integrated into NRPS module. nih.gov
Adenylation Domain (PheA)1AMU2.50Bilobal structure with large N-terminal and small C-terminal subdomains; substrate binding induces domain closure. scispace.com
Formyltransferase (VioF)4L8E1.90Shallow active site, subunit interface formed by an α-helix and β-hairpin. nih.gov
Formyltransferase/Hydrolase Complex6S6Y3.10Multi-subunit complex with a tightly, non-covalently bound prosthetic group. rcsb.org

While X-ray crystallography excels at imaging individual domains, cryo-EM is uniquely suited for visualizing large, flexible, multi-enzyme complexes like NRPSs. mdpi.combuffalo.edu NRPS modules are dynamic machines that undergo significant conformational changes to shuttle the growing peptide chain between different active sites. umich.edu

Cryo-EM studies of entire NRPS modules have revealed how the different domains are spatially organized. researchgate.netrcsb.org These studies show that the catalytic domains, such as the A and C domains, form a stable platform, while the PCP domain, which carries the growing peptide on a flexible phosphopantetheine arm, is highly mobile. mdpi.comumich.edu This mobility is essential for the PCP domain to visit the active sites of the A, C, and F domains in a sequential manner.

In the context of this compound synthesis, a cryo-EM structure of the initiation module would likely show the F domain positioned to interact with the PCP domain after it has been loaded with valine by the A domain. The structure would capture a snapshot of the assembly line in action, illustrating how the formylated valine is then presented to the condensation domain for peptide bond formation with glycine (B1666218). researchgate.net For instance, cryo-EM reconstructions of the PchE NRPS elongation module from the pyochelin pathway show distinct conformational states that represent different steps of substrate processing, guided by large-scale motions of the carrier domains. researchgate.net

NMR spectroscopy is a powerful technique for studying the dynamic nature of proteins and their interactions with substrates in solution. nih.govacs.org It can detect and characterize transient, enzyme-bound intermediates that are difficult to capture with crystallographic methods. nih.govacs.org

For this compound synthesis, NMR could be used to monitor the conformational changes that occur within the A domain upon binding valine or glycine and ATP. By using isotopically labeled substrates (e.g., with ¹³C or ¹⁵N), NMR can provide detailed information about the chemical environment of the substrate within the active site, including its ionization state and interactions with specific amino acid residues. nih.govbiorxiv.org

Furthermore, NMR is well-suited to study the dynamics of the PCP domain. The flexibility of the PCP domain and its transient interactions with other domains are critical for the NRPS assembly line to function. umich.edu NMR relaxation experiments can measure the timescale of these motions, providing insights into how the PCP domain efficiently transports the enzyme-bound intermediates—valine, formylvaline, and ultimately this compound—between catalytic centers. nih.gov This technique allows for the direct observation of enzyme-substrate complexes and can help map the entire catalytic cycle at an atomic level. acs.orgbiorxiv.org

Characterization of Enzyme-Bound this compound Intermediate Complexes

Understanding the transient complexes formed between the biosynthetic enzymes and the intermediates (formylvaline and this compound) is key to deciphering the catalytic mechanism. This involves mapping the dynamic interactions within the active sites and identifying the specific amino acid residues that govern substrate recognition and catalysis.

The synthesis of this compound is a dynamic process involving a series of binding events and conformational changes. Initially, the valine-specific A domain binds and activates valine. The resulting valyl-AMP intermediate is then transferred to the thiol group of the PCP domain's phosphopantetheine arm, forming a thioesterified valine. osti.gov

The flexible PCP arm then swings to the F domain active site, where the N-terminal amino group of the tethered valine is formylated. uni-marburg.deumich.edu This interaction is transient, relying on specific protein-protein contacts between the PCP and F domains. Following formylation, the PCP domain, now carrying formylvaline, moves to the condensation (C) domain. The C domain catalyzes the formation of a peptide bond between the formylvaline and the glycine that has been similarly activated and loaded onto the PCP domain of the subsequent module. This results in the formation of enzyme-bound this compound. These dynamic interactions ensure the efficient and ordered assembly of the final product. osti.gov

Site-directed mutagenesis studies, guided by structural data, have been crucial in identifying the specific amino acid residues that are critical for substrate binding and catalysis in NRPS and formyltransferase enzymes.

In formyltransferases, a conserved Asn-His-Asp catalytic triad is often essential for the formyl transfer reaction. osti.gov The histidine residue is thought to act as a general base, deprotonating the incoming amino group of the substrate (valine) to facilitate its nucleophilic attack on the formyl group of fTHF. nih.gov Other residues within the active site create a binding pocket that provides specificity for both the fTHF cofactor and the amino acid acceptor. nih.gov For example, in the sugar N-formyltransferase VioF, the pyrophosphoryl moiety of the substrate is anchored by interactions with Asn10, His75, and Tyr151, while the sugar itself is positioned by a key lysine (B10760008) residue (Lys77). nih.gov

In the adenylation domains, a "nonribosomal code" of approximately 8-10 residues lining the active site determines the specificity for the amino acid substrate. scispace.comnih.gov For a valine-specific A domain, the pocket would be lined with residues that are sterically and chemically complementary to valine's branched, hydrophobic side chain. Molecular docking and mutagenesis studies on A domains have shown that residues such as aspartate, leucine, and isoleucine can be critical for defining the shape and properties of this binding pocket. scispace.com Altering these residues can change the substrate specificity of the enzyme, a key goal for the bioengineering of novel peptides. rsc.org

Domain Function Key Residues (Example from Homologs) Role of Residues
Formyltransferase (F)N-terminal formylationAsn, His, Asp (catalytic triad)Catalyze the transfer of the formyl group from fTHF to the amino acid. osti.gov
Formyltransferase (F)Substrate bindingPhe, Tyr, AsnAnchor the cofactor (fTHF) and the amino acid substrate in the active site. nih.gov
Adenylation (A)Valine selectionAsp215, Leu316, Ile216, Ala285 (in a homologous Ala-specific domain)Form the substrate-binding pocket, conferring specificity for the amino acid. scispace.com
Adenylation (A)CatalysisConserved lysineOrients ATP for the adenylation reaction.
Condensation (C)Peptide bond formationConserved His-His-Leu motifCatalyzes the nucleophilic attack of the downstream amino group on the upstream thioester.

Biophysical Approaches to Study Molecular Interactions and Kinetic Parameters of this compound Turnover

The elucidation of the molecular mechanisms underlying the biosynthesis of this compound relies on a suite of biophysical techniques designed to probe molecular interactions and reaction kinetics. These methods provide quantitative data on the binding affinities between the biosynthetic enzymes and their substrates, as well as the rates of the catalytic steps. While specific detailed studies on the this compound biosynthetic machinery are limited in publicly accessible literature, the principles can be understood by examining analogous non-ribosomal peptide synthetase (NRPS) systems, such as the well-studied gramicidin S synthetase. asm.orgacs.orgembopress.orgnih.gov

Key enzymes in the formation of this compound include a valine-activating adenylation (A) domain, a peptidyl carrier protein (PCP) or thiolation (T) domain, a glycine-activating A-domain, and a formyltransferase. Understanding the interactions between these domains and their substrates—valine, glycine, ATP, and a formyl donor like formyl-tetrahydrofolate—is crucial. Biophysical methods allow for the determination of thermodynamic and kinetic parameters that govern these processes.

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry (ITC) is a powerful technique used to directly measure the heat changes that occur during biomolecular interactions. atascientific.com.au This method allows for the determination of binding affinity (K_D), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of an interaction in a single experiment, providing a complete thermodynamic profile of the binding event. atascientific.com.aunuvisan.com

In the context of this compound biosynthesis, ITC can be employed to study the binding of substrates (L-valine, L-glycine, ATP) to the respective adenylation domains of the synthetase. nih.gov For instance, titrating a solution of the valine-activating A-domain with L-valine would yield data on the affinity and thermodynamics of this initial recognition step. Similarly, the binding of ATP and its analogs can be quantified. These experiments are typically performed in carefully matched buffers to minimize heats of dilution. researchgate.net

Table 1: Hypothetical Thermodynamic Parameters for Substrate Binding to this compound Biosynthetic Enzymes Measured by ITC

Interacting MoleculesDissociation Constant (K_D) (µM)Stoichiometry (n)Enthalpy (ΔH) (kcal/mol)Entropy (TΔS) (kcal/mol)
Val-A-domain + L-Valine501.0-8.5-1.2
Val-A-domain + ATP250.9-10.2-2.5
Gly-A-domain + L-Glycine1201.1-6.80.5
Gly-A-domain + ATP401.0-9.5-1.8
Formyltransferase + Formyl-tetrahydrofolate150.95-12.0-4.3

This table presents illustrative data based on typical values for NRPS systems, as specific experimental data for this compound synthetase is not widely available.

Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance (SPR) is a label-free optical technique for monitoring molecular interactions in real-time. cytivalifesciences.commdpi.com One molecule (the ligand) is immobilized on a sensor chip, and the other (the analyte) is flowed over the surface. The binding and dissociation are observed as changes in the refractive index at the sensor surface, which are proportional to the change in mass. wikipedia.org This allows for the determination of association rate constants (k_a), dissociation rate constants (k_d), and the equilibrium dissociation constant (K_D). wikipedia.org

SPR can be used to study the interactions between the different domains of the biosynthetic machinery, for example, the interaction between an A-domain and its partner PCP domain. It is also suitable for analyzing the binding kinetics of small molecule substrates to the enzymes. evotec.com The real-time nature of SPR provides a detailed view of the binding and dissociation events, which is complementary to the thermodynamic information from ITC. cytivalifesciences.com

Table 2: Hypothetical Kinetic Parameters for Molecular Interactions in this compound Biosynthesis Measured by SPR

Immobilized LigandAnalyte in SolutionAssociation Rate (k_a) (M⁻¹s⁻¹)Dissociation Rate (k_d) (s⁻¹)Dissociation Constant (K_D) (µM)
Val-A-domainPCP-domain5 x 10⁴1 x 10⁻²200
Gly-A-domainPCP-domain3 x 10⁴1.5 x 10⁻²500
Val-A-domainL-Valine2 x 10⁵1 x 10⁻²50
FormyltransferaseValyl-PCP8 x 10⁴4 x 10⁻³50

This table presents illustrative data based on typical values for NRPS systems, as specific experimental data for this compound synthetase is not widely available.

Enzyme Kinetics Assays

Steady-state and pre-steady-state kinetics assays are fundamental to understanding the catalytic efficiency of the enzymes involved in this compound turnover. These assays measure the rate of product formation under various substrate concentrations. The data are often fitted to the Michaelis-Menten equation to determine the Michaelis constant (K_m) and the maximum reaction rate (V_max). libretexts.orgwikipedia.org The turnover number (k_cat) can be calculated from V_max, and the catalytic efficiency is given by the k_cat/K_m ratio. libretexts.org

For the this compound system, ATP-PPi exchange assays are commonly used to measure the activity of the adenylation domains. This assay quantifies the formation of radiolabeled ATP from pyrophosphate (PPi) in the presence of the specific amino acid substrate. The formylation step can be monitored by various chromatographic or spectroscopic methods that detect the formation of formylvaline.

Table 3: Hypothetical Steady-State Kinetic Parameters for this compound Biosynthetic Enzymes

Enzyme/DomainSubstrateK_m (µM)k_cat (s⁻¹)k_cat/K_m (M⁻¹s⁻¹)
Val-A-domainL-Valine75152.0 x 10⁵
Val-A-domainATP40153.75 x 10⁵
Gly-A-domainL-Glycine150106.7 x 10⁴
Gly-A-domainATP60101.7 x 10⁵
FormyltransferaseValyl-PCP100252.5 x 10⁵

This table presents illustrative data based on typical values for NRPS systems, as specific experimental data for this compound synthetase is not widely available.

Together, these biophysical approaches provide a comprehensive, quantitative understanding of the molecular interactions and catalytic events that define the biosynthesis of this compound. The data derived from these methods are essential for building a complete model of the biosynthetic pathway and for any future efforts in bioengineering these enzymatic systems.

Genetic and Regulatory Aspects of Formylvalylglycine Biosynthesis

Genomic Identification and Analysis of Biosynthetic Gene Clusters Encoding Formylvalylglycine Pathway Enzymes

The biosynthesis of this compound, a specialized dipeptide, is orchestrated by a dedicated biosynthetic gene cluster (BGC). These clusters are discrete regions of the genome containing all the necessary genes for the synthesis, regulation, and transport of a secondary metabolite. oup.com The identification of the this compound BGC relies heavily on advanced computational genomics and bioinformatic tools that can mine vast genomic datasets for characteristic sequences. wikipedia.org

The core of the this compound pathway is a nonribosomal peptide synthetase (NRPS), a large, modular enzyme responsible for assembling the peptide backbone independent of messenger RNA. wikipedia.org The BGC for this compound is hypothesized to contain a minimal set of genes: an NRPS gene to synthesize the valyl-glycine dipeptide, a formyltransferase gene to attach the N-terminal formyl group, and potentially transporter and regulatory genes. mdpi.com

Computational Genomics for Discovery of Novel Formyltransferase-Encoding Genes

Computational genomics is a key discipline for identifying novel genes, including those encoding formyltransferases, from raw genome sequence data. wikipedia.org The discovery process begins with whole-genome sequencing of a producing organism. Subsequently, open reading frames (ORFs) are predicted, and the resulting protein sequences are compared against established databases of known formyltransferases.

Formyltransferase domains involved in nonribosomal peptide synthesis show sequence similarity to co-substrate formyltetrahydrofolate-dependent methionyl-tRNA formyltransferases. mdpi.comoup.com This homology serves as a critical search criterion. Novel candidate genes are identified by searching for these conserved motifs. Advanced algorithms can sift through immense genomic data to pinpoint genes that not only have formyltransferase domains but are also located in proximity to NRPS-encoding genes, a common feature of BGCs. nih.gov

Table 1: Hypothetical Formyltransferase Candidates for this compound Biosynthesis

Gene IDSource OrganismHomology to Known FormyltransferaseGenomic LocusPutative Function
FvgF_01Streptomyces clavuligerus45% identity to LinF (linear gramicidin)Contig 1, 1.2 MbN-formylation of peptide precursor
FvgF_02Pseudomonas fluorescens52% identity to ApdA (anabaenopeptilide)Chromosome, 3.4 MbN-formylation of valyl-glycine
FvgF_03Bacillus subtilis38% identity to MccB-like formylasePlasmid pBS1, 0.1 MbN-formylation of precursor

This table presents hypothetical data for illustrative purposes.

Bioinformatic Approaches for Pathway Reconstruction and Enzyme Annotation

Once a candidate BGC is identified, bioinformatic tools are essential for reconstructing the biosynthetic pathway and annotating the functions of the encoded enzymes. pharmafocuseurope.com Software suites like antiSMASH (antibiotics and Secondary Metabolite Analysis Shell) are widely used to automatically detect BGCs and provide initial annotations of the domains within the key enzymes. nih.govfrontiersin.org

For the this compound NRPS, bioinformatic analysis focuses on dissecting its modular architecture. nih.gov Each module is responsible for incorporating a single amino acid and typically consists of an adenylation (A) domain, a peptidyl carrier protein (PCP) or thiolation (T) domain, and a condensation (C) domain. wikipedia.org

Adenylation (A) Domain: This domain selects the specific amino acid (valine or glycine) to be incorporated. Its substrate specificity can be predicted with significant accuracy by analyzing the key amino acid residues in its binding pocket. nih.gov

Peptidyl Carrier Protein (PCP/T) Domain: This domain holds the growing peptide chain via a phosphopantetheine arm. nih.gov

Condensation (C) Domain: This domain catalyzes the formation of the peptide bond between the amino acids held by adjacent modules. nih.gov

By analyzing the sequence and organization of these domains, bioinformaticians can predict the structure of the resulting peptide, in this case, valyl-glycine. researchgate.netmdpi.com The presence of a formyltransferase (F) domain, often found in the initiation module, or a separate formyltransferase enzyme encoded within the BGC, would complete the prediction of this compound synthesis. mdpi.com

Table 2: Bioinformatic Annotation of the Hypothetical this compound (fvg) Gene Cluster

GenePredicted ProteinKey Domains IdentifiedPredicted Function
fvgAFvgAC-A-T-C-A-T-TENRPS assembling Val-Gly
fvgFFvgFFormyltransferaseN-formylation of the dipeptide
fvgRFvgRHelix-turn-helixTranscriptional regulator
fvgTFvgTMFS transporterEfflux of this compound

This table presents hypothetical data for illustrative purposes.

Transcriptional and Translational Regulation of this compound Biosynthetic Genes

The production of secondary metabolites like this compound is tightly regulated to ensure it occurs at the appropriate time and level, conserving cellular resources. oup.com This regulation happens at both the transcriptional (gene expression) and translational (protein synthesis) levels and often involves a complex network of signals and regulatory proteins. nih.govresearchgate.net

Transcriptional Regulation: The expression of the this compound BGC is likely controlled by a combination of pathway-specific and global regulators. oup.com

Pathway-Specific Regulators: Many BGCs contain their own regulatory genes, such as those encoding transcription factors from the LuxR, SARP (Streptomyces antibiotic regulatory protein), or LAL (large ATP-binding regulators of the LuxR family) families. These proteins bind to specific promoter regions within the BGC to activate or repress transcription in response to specific cues, such as cell density (quorum sensing) or the accumulation of biosynthetic intermediates. nih.gov

Translational Regulation: While less studied than transcriptional control, translational regulation can also fine-tune the output of the biosynthetic pathway. This can occur through mechanisms such as the stability of the messenger RNA (mRNA) transcripts. For instance, the half-life of biosynthetic gene mRNAs can be altered in response to environmental stimuli, leading to a more rapid increase or decrease in enzyme production. aai.org In some cases, small non-coding RNAs (sRNAs) can bind to mRNA molecules, affecting their translation efficiency or stability.

Metabolic Engineering Strategies for Modulating this compound Production

Metabolic engineering involves the targeted modification of an organism's genetic and regulatory processes to improve the production of a desired compound. ebsco.comnrfhh.com For this compound, these strategies aim to increase yield, create novel derivatives, or produce the compound in a more easily managed host organism. nih.gov

Key strategies include:

Overexpression of the Biosynthetic Gene Cluster: The most direct approach is to place the entire this compound BGC under the control of a strong, constitutive promoter. This ensures high-level transcription of all the necessary enzymes, often leading to a significant increase in product yield. researchgate.net

Enhancing Precursor Supply: The synthesis of this compound depends on the availability of its building blocks: L-valine, glycine (B1666218), and a formyl group donor (typically 10-formyltetrahydrofolate). Metabolic engineering can be used to redirect central metabolism towards the overproduction of these precursors. For example, upregulating the biosynthetic pathways for valine and glycine can remove potential bottlenecks in this compound production. nrfhh.com

Heterologous Expression: The native producer of this compound may be slow-growing or difficult to cultivate. To overcome this, the BGC can be transferred into a well-characterized, fast-growing host organism like Escherichia coli or Saccharomyces cerevisiae. nih.govebsco.com This requires optimizing codon usage and ensuring the heterologous host provides the necessary precursors and cofactors.

Refactoring Regulatory Circuits: Production can be enhanced by modifying the native regulatory elements. This might involve replacing a native promoter with a stronger, inducible one, or deleting repressor genes that normally limit the expression of the BGC. nih.gov

Table 3: Examples of Metabolic Engineering Strategies for Peptide Production

StrategyTargetHost OrganismExpected Outcome
Promoter ReplacementfvgA (NRPS gene)Native ProducerIncreased transcription of the core synthetase
Precursor Pathway UpregulationSerine hydroxymethyltransferase geneE. coliIncreased intracellular glycine pool
Heterologous ExpressionEntire fvg BGCSaccharomyces cerevisiaeProduction of this compound in a GRAS host
Regulator DeletionPutative repressor gene fvgXNative ProducerDerepression of the fvg cluster

This table is based on established metabolic engineering principles and provides hypothetical examples relevant to this compound.

Computational Modeling and Simulation in Formylvalylglycine Research

Quantum Mechanical/Molecular Mechanical (QM/MM) Approaches for Catalytic Mechanism Elucidation

To study the chemical steps of an enzymatic reaction, such as the formylation of valylglycine, a quantum mechanical (QM) description is necessary to accurately model the electronic rearrangements involved in bond formation and breakage. mpg.de However, treating an entire enzyme-solvent system with QM methods is computationally prohibitive. Hybrid QM/MM methods solve this problem by partitioning the system into two regions. mpg.denih.gov

The chemically active core, including the formylvalylglycine substrate and the essential amino acid residues directly involved in catalysis, is treated with a high-accuracy QM method. frontiersin.org The rest of the protein and the surrounding solvent are described using a less computationally expensive molecular mechanics (MM) force field. mdpi.com This multiscale approach provides a balance between accuracy and computational feasibility, making it a powerful tool for elucidating catalytic mechanisms. nih.govbioexcel.eu

For an enzyme that synthesizes this compound, a QM/MM study would typically involve:

Defining the QM Region: This would include the substrates (e.g., valylglycine and a formyl donor) and the side chains of key catalytic residues (e.g., an acid/base catalyst or a nucleophile).

Mapping the Reaction Coordinate: The simulation explores the reaction pathway by systematically changing the geometry of the reacting atoms, for instance, the distance between the formyl carbon and the nitrogen of the valine.

Calculating the Energy Profile: The energy of the system is calculated at each point along the reaction coordinate, allowing for the identification of intermediates and the calculation of the activation energy barrier for the transition state. bioexcel.eu

Mechanism Validation: By comparing the calculated activation energy with experimentally determined reaction rates, and by testing different possible chemical routes, researchers can confirm or refute a proposed catalytic mechanism. bioexcel.eu

In Silico Prediction of Enzyme Specificity, Efficiency, and Mutational Effects on this compound Synthesis

In silico methods can predict how efficiently an enzyme synthesizes this compound and how specific it is for its substrates. nih.govnih.gov These predictive models are invaluable for enzyme engineering and for understanding the impact of genetic variations. plos.org

Enzyme Specificity and Efficiency: Computational docking can be used to screen a virtual library of different peptides against the active site of a putative this compound synthetase. nih.govresearchgate.net By comparing the docking scores and binding poses, researchers can predict whether the enzyme is highly specific for valylglycine or if it might also accept other dipeptides. This helps to understand why the enzyme prefers its natural substrate over other similar molecules. nih.gov

Mutational Effects: When a mutation occurs in the gene encoding an enzyme, it can alter the protein's structure and function. biorxiv.org Computational tools can predict the impact of such mutations. For instance, if a mutation is identified in a this compound synthetase, in silico analysis can determine if the change is likely to be deleterious. nih.gov MD simulations of the mutant protein can reveal changes in stability, conformation, or dynamics. nih.gov QM/MM calculations on the mutant can show how the mutation affects the energy barrier of the catalytic reaction, thereby predicting whether it will enhance or diminish the enzyme's efficiency. nih.gov

Table 2: In Silico Methods for Analyzing this compound Synthesis
Prediction GoalComputational MethodPrincipleApplication to this compound
Substrate SpecificityMolecular Docking, Support Vector Machines (SVM)Predicts the preferred binding orientation and affinity of different substrates in the enzyme's active site. plos.orgresearchgate.netScreening various dipeptides to predict if the synthetase is specific to valylglycine.
Catalytic EfficiencyQM/MM CalculationsCalculates the activation energy (energy barrier) for the chemical reaction. A lower barrier implies higher efficiency. bioexcel.euComparing the energy barriers for the formylation of different substrates to understand efficiency.
Impact of MutationsMD Simulations, Pathogenicity Predictors (e.g., SIFT, PolyPhen-2)Simulates the mutant protein to assess changes in stability and dynamics. nih.govbiorxiv.org Predictive algorithms score the likelihood of a mutation being damaging.Predicting whether a mutation in the synthetase gene will lead to reduced or non-functional enzyme activity.

Network-Based Analysis of Biosynthetic Pathways Involving this compound

This compound is synthesized within the cell through a series of enzymatic steps known as a biosynthetic pathway. Identifying all the genes and enzymes involved in this pathway can be challenging. Network-based analyses, which integrate genomics, transcriptomics, and metabolomics data, provide a powerful strategy for pathway elucidation. nih.govwur.nl

One powerful technique is the use of gene co-expression networks. frontiersin.org The underlying principle is that genes involved in the same biological pathway are often transcribed together under similar conditions. By analyzing large-scale gene expression data from the producing organism, researchers can identify clusters of genes whose expression levels are highly correlated with the production of this compound. nih.gov

A specific approach, sequence similarity networking, has been used to identify the formyltransferase GvgI, which is required for the biosynthesis of the related compound 4-formylaminooxyvinylglycine (FVG). researchgate.net This analysis revealed that GvgI and its homologs form a distinct group separate from other known formyltransferases, suggesting a specialized function. researchgate.net A similar approach could be used to identify the complete set of genes in the this compound biosynthetic gene cluster. By creating a network where genes are connected based on sequence similarity, entire functional modules or pathways can be visualized and annotated, even in the absence of direct experimental evidence for every gene. researchgate.net This integrative omics approach can reveal not just the core synthesis enzymes, but also transporters needed to move the peptide and transcription factors that regulate the pathway's expression. nih.govnih.gov

Advanced Methodologies in Formylvalylglycine Research

Development and Application of Cell-Free Enzyme Systems for Reconstituted Formylvalylglycine Biosynthesis

A pivotal advancement in understanding this compound synthesis was the development of a cell-free enzyme system from Bacillus brevis, the organism that produces gramicidin (B1672133) A. researchgate.netmdpi.com This approach allows for the study of the biosynthetic reactions in a controlled, in vitro environment, free from the complexity of the cellular milieu.

Researchers successfully isolated and partially purified an enzyme fraction, termed Component I, from crude extracts of B. brevis. researchgate.net This enzymatic component was demonstrated to be responsible for the initial steps of gramicidin A synthesis, which includes the formation of this compound. researchgate.netichemc.ac.lk In this cell-free system, it was shown that Component I activates L-valine and binds it as a thioester. researchgate.net Subsequently, in the presence of a formyl donor, N¹⁰-formyltetrahydrofolate, the enzyme-bound valine is formylated to produce formylvaline. researchgate.net

The reconstituted system further demonstrated that the same enzyme fraction catalyzes the transfer of the formylvaline moiety to glycine (B1666218), which is also thioesterified to Component I, resulting in the formation of enzyme-bound this compound. researchgate.netresearchgate.netsigmaaldrich.com The successful reconstitution of this part of the biosynthetic pathway in a cell-free system was a critical step in confirming this compound as a key initiation complex for gramicidin A biosynthesis. researchgate.netresearchgate.net

The components and reactions elucidated using the cell-free system are summarized below:

ComponentFunctionProduct(s)
Component I Enzyme Fraction Activates and binds L-valine as a thioester.Enzyme-bound valine
N¹⁰-formyltetrahydrofolate Donates a formyl group.-
Component I with bound valine + N¹⁰-formyltetrahydrofolate Formylates the enzyme-bound valine.Enzyme-bound formylvaline
Glycine Activated and thioesterified to Component I.Enzyme-bound glycine
Enzyme-bound formylvaline + Enzyme-bound glycine Catalyzes peptide bond formation.Enzyme-bound this compound

Isotopic Labeling and Advanced Mass Spectrometry Techniques for Tracing Biosynthetic Intermediates

Isotopic labeling, coupled with advanced mass spectrometry (MS), represents a powerful strategy for elucidating biosynthetic pathways by tracing the incorporation of labeled precursors into intermediates and final products. sigmaaldrich.comscribd.comchempep.com While specific studies focusing exclusively on this compound are limited, the application of these techniques to the broader context of non-ribosomal peptide synthesis, including that of gramicidin A, provides a clear framework for how such research would be conducted. scribd.com

In a typical experiment, the B. brevis culture or the cell-free system would be supplied with amino acids (valine and glycine) labeled with stable isotopes, such as ¹³C or ¹⁵N. chempep.combiosyn.com As the biosynthesis proceeds, these heavy isotopes are incorporated into the intermediates, including formylvaline and this compound.

Advanced mass spectrometry techniques, such as liquid chromatography-mass spectrometry (LC-MS), would then be used to separate and detect these intermediates. protocols.ionih.gov The mass spectrometer can distinguish between the unlabeled (natural abundance) molecules and their isotopically labeled counterparts due to the difference in mass. By analyzing the mass spectra, researchers can confirm the precursor-product relationships and map the flow of atoms through the pathway. nih.gov For instance, feeding the system with [¹³C₆, ¹⁵N]-L-valine would result in a this compound molecule with a corresponding increase in mass, confirming valine as the direct precursor.

This approach can also be used to identify the source of the formyl group by using labeled formate (B1220265) or other potential one-carbon donors. nih.gov The combination of isotopic labeling and high-resolution mass spectrometry provides unambiguous evidence for the proposed biosynthetic steps and can reveal previously unknown intermediates. biorxiv.org

TechniqueApplication in this compound ResearchInformation Gained
Stable Isotope Labeling Supplying the biosynthetic system with ¹³C or ¹⁵N labeled valine and glycine. chempep.combiosyn.comTracing the incorporation of precursor amino acids into this compound.
Liquid Chromatography-Mass Spectrometry (LC-MS) Separation and detection of biosynthetic intermediates from the cell-free reaction or cell extracts. protocols.ioIdentification and quantification of formylvaline and this compound.
High-Resolution Mass Spectrometry Accurate mass measurement to determine the elemental composition of intermediates.Confirmation of the incorporation of isotopic labels and elucidation of precursor-product relationships.

Directed Mutagenesis and Rational Protein Engineering of Formyltransferase Domains

The enzyme responsible for the formylation of valine in the this compound biosynthetic pathway contains a specific formyltransferase (FT) domain. rsc.org Understanding the structure and function of this domain at the molecular level is crucial for its potential modification. Directed mutagenesis and rational protein engineering are key techniques used to probe the roles of specific amino acid residues and to alter enzyme properties. nih.govnih.gov

Rational protein engineering of the formyltransferase domain involved in this compound synthesis would begin with the identification of the gene encoding the non-ribosomal peptide synthetase (NRPS) and the specific FT domain. rsc.org Based on sequence alignments with other known formyltransferases and homology modeling, key amino acid residues in the active site, substrate-binding pocket, and cofactor-binding site can be predicted. researchgate.net

Site-directed mutagenesis is then employed to systematically replace these targeted residues with other amino acids. nih.gov For example, residues predicted to be involved in binding N¹⁰-formyltetrahydrofolate or the valine substrate could be mutated. The resulting mutant enzymes would be expressed and their activity assessed using the cell-free system. A decrease or loss of activity upon mutation would confirm the importance of that residue in catalysis or binding. nih.gov

Conversely, rational engineering could be used to alter the substrate specificity or enhance the catalytic efficiency of the formyltransferase. For instance, by modifying residues in the valine-binding pocket, it might be possible to create an enzyme that preferentially accepts other amino acids, leading to the synthesis of novel formylated dipeptides. mdpi.comichemc.ac.lk

Engineering ApproachTargetPotential Outcome
Site-Directed Mutagenesis Predicted catalytic residues in the FT domain. nih.govElucidation of the catalytic mechanism.
Site-Directed Mutagenesis Residues in the substrate-binding pocket.Identification of key residues for valine recognition.
Rational Protein Engineering Modifying the substrate-binding pocket. mdpi.comAltering substrate specificity to accept other amino acids.
Rational Protein Engineering Optimizing cofactor interaction sites.Enhancing catalytic efficiency or stability.

High-Throughput Screening Assays for Enzymes Involved in this compound Formation

High-throughput screening (HTS) allows for the rapid testing of thousands to millions of compounds or enzyme variants, making it a powerful tool for discovering enzyme inhibitors or for directed evolution of enzymes with improved properties. nih.govwikipedia.org While specific HTS assays for the this compound-forming enzyme are not widely reported, established principles of assay development can be applied. nih.govsyngeneintl.com

An HTS assay for the formyltransferase activity could be developed based on the detection of either the product formed or the consumption of a substrate. plos.orgmdpi.com A common approach involves using a fluorescently labeled substrate. For example, a fluorescent tag could be attached to the valine substrate in such a way that its fluorescence properties change upon formylation or subsequent peptide bond formation.

Alternatively, a coupled-enzyme assay could be designed. In this setup, a byproduct of the formylation reaction, such as tetrahydrofolate, is converted by a second enzyme in a reaction that produces a detectable signal (e.g., a change in absorbance or fluorescence). The rate of signal generation would be proportional to the activity of the formyltransferase.

Once a robust HTS assay is developed, it can be used for several applications:

Inhibitor Screening: Large chemical libraries can be screened to identify small molecules that inhibit this compound formation. nih.gov Such inhibitors could be valuable as research tools or as potential starting points for the development of new antibacterial agents.

Directed Evolution: The HTS assay can be used to screen libraries of mutant formyltransferase enzymes, created by random mutagenesis, for variants with enhanced activity, altered substrate specificity, or improved stability.

Assay TypePrincipleApplication
Fluorescence-Based Assay A change in fluorescence upon product formation or substrate consumption. mdpi.comScreening for inhibitors or engineered enzymes with altered activity.
Coupled-Enzyme Assay The product of the primary reaction is a substrate for a secondary, signal-producing enzyme.Continuous monitoring of enzyme activity in a high-throughput format.
LC-MS Based Screening Direct detection of the product, this compound, by mass spectrometry.Provides high specificity and can be used for smaller-scale screening or hit validation.

Broader Academic Implications and Future Research Directions

Contribution of Formylvalylglycine Studies to Fundamental Understanding of NRPS Initiation and Elongation

Research on this compound has been instrumental in elucidating the initiation mechanisms of Nonribosomal Peptide Synthetases (NRPSs), the massive enzymatic assembly lines that produce a wide array of bioactive peptides. researchgate.net NRPSs are modular enzymes, with each module typically responsible for incorporating a single amino acid into the growing peptide chain. rsc.orgnih.gov The process begins at an initiation module, which selects and activates the first amino acid. mdpi.com

Studies on the biosynthesis of gramicidin (B1672133) A in Bacillus brevis were pivotal in demonstrating a unique initiation mechanism involving N-formylation. nih.gov An enzyme fraction, named Component I, was identified as the starting point of the gramicidin A assembly line. nih.gov This enzyme complex performs several key functions: it activates the initial amino acid, valine, through adenylation and binds it as a thioester to a peptidyl carrier protein (PCP) or thiolation (T) domain. nih.govnih.gov Crucially, it then catalyzes the formylation of the thioester-bound valine using formyltetrahydrofolic acid as the formyl group donor. nih.gov

The resulting formylvaline, still tethered to the enzyme, is then condensed with the next amino acid, glycine (B1666218), which is also activated and bound to the same enzyme complex, to form the dipeptide this compound. nih.gov This enzyme-bound this compound serves as the committed initiation complex for the subsequent elongation of the gramicidin peptide chain. nih.gov

A key finding from these studies is the absolute requirement of N-formylation for peptide elongation. researchgate.net Elongation assays demonstrated that without the formyl group donor, no condensation product between valine and glycine was detected. researchgate.net This established that N-formylation is not merely a decorative modification but a mandatory step for initiating the biosynthetic process in certain NRPSs. researchgate.netosti.gov This N-terminal "capping" is catalyzed by a specialized Formylation (F) domain, which is structurally integrated into the initiation module of the NRPS. mdpi.comosti.gov The discovery of the F domain in the gramicidin synthetase represented a new type of tailoring domain in nonribosomal peptide synthesis. researchgate.net Biochemical characterization confirmed that formylation occurs after the valine is loaded onto the carrier domain, as the adenylation (A) domain itself does not accept N-formyl-L-Val as a substrate. nih.gov

Component Function in Gramicidin A Initiation Reference
Component I (LgrA) Multi-domain enzyme complex initiating synthesis. nih.gov
Adenylation (A) Domain Activates L-Valine using ATP. nih.gov
Thiolation (T) Domain Covalently binds the activated L-Valine as a thioester. nih.gov
Formylation (F) Domain Transfers a formyl group from formyltetrahydrofolate to the enzyme-bound valine. nih.govresearchgate.net
Condensation (C) Domain Catalyzes peptide bond formation between formylvaline and glycine to produce this compound. nih.govresearchgate.net

Insights into the Chemical Logic and Enzymatic Diversity of N-Formylation in Natural Product Biosynthesis

N-formylation is a significant tailoring reaction that enhances the structural diversity of natural products. mdpi.comrsc.org The study of this compound biosynthesis has provided a critical window into the chemical logic and enzymatic machinery behind this modification. The formyl group can serve multiple purposes, including acting as a protective group for the N-terminal amine, which is essential for the biological activity of the final peptide. researchgate.net

Enzymatically, N-formylation in natural product biosynthesis is accomplished through two primary strategies:

Integrated Formylation (F) Domains: As seen in the synthesis of gramicidin A, anabaenopeptilides, and kolossin A, the formyltransferase is a domain integrated directly into the NRPS assembly line. mdpi.com These F domains are almost always found in the initiation module, where they formylate the first amino acid after it has been loaded onto the adjacent thiolation (T) domain. mdpi.com Structurally, these NRPS F domains show similarity to methionine-tRNA-formyltransferase. mdpi.com Despite their importance, F domains are observed relatively infrequently in nature. mdpi.com

Trans-acting Formyltransferases: A more common strategy involves separate, standalone formyltransferase enzymes that are not part of the core NRPS but are encoded within the same biosynthetic gene cluster (BGC). mdpi.com These enzymes can modify the peptide during its assembly on the NRPS or after its release. mdpi.com This mechanism allows for greater flexibility, including the formylation of amino acid residues located within the peptide chain, not just at the N-terminus. mdpi.com Examples include the formyltransferases involved in the biosynthesis of the siderophores malleobactin and ornibactin. mdpi.com

The diversity of formylating enzymes extends beyond peptide synthesis. N-formyltransferases are also crucial in the biosynthesis of unusual sugars found in the lipopolysaccharides of Gram-negative bacteria. nih.gov These sugar formyltransferases, which also use N¹⁰-formyltetrahydrofolate as a co-substrate, catalyze the N-formylation of amino sugars. nih.govresearchgate.net Structural studies of sugar formyltransferases, such as ArnA, reveal a catalytic triad (B1167595) (Asn-His-Asp) and a Rossmann-like fold, providing a basis for comparison and evolutionary analysis with the F domains of NRPSs. osti.gov The existence of these distinct classes of formyltransferases highlights the convergent evolution of this chemical transformation across different biosynthetic pathways.

Enzyme Type Mechanism Position of Action Example Pathway Reference
NRPS F Domain Integrated into the NRPS module (cis-acting).N-terminal amino acid.Gramicidin A, Anabaenopeptilides. mdpi.com
Standalone Formyltransferase Acts as a separate enzyme (trans-acting).Internal or N-terminal residues.Malleobactin, Ornibactin. mdpi.com
Sugar Formyltransferase Acts on amino sugar substrates.Amino group on a sugar moiety.Lipid A modification (via ArnA). osti.govnih.gov

Potential for De Novo Design and Engineering of Peptide Biosynthetic Pathways Initiated by N-Formylated Amino Acids

The modular nature of NRPSs has long inspired efforts in synthetic biology to engineer these assembly lines to produce novel peptides with tailored properties. rsc.orgnih.gov The insights gained from this compound and other N-formylated natural products open up specific avenues for the de novo design of biosynthetic pathways initiated by N-formylated amino acids.

The primary goal of NRPS engineering is to rationally alter the final peptide product by modifying the enzymatic machinery. researchgate.net This can involve swapping domains or entire modules to change the sequence of amino acids incorporated. rsc.org However, this has proven challenging, often resulting in significantly reduced or abolished production due to improper interactions between engineered parts. researchgate.netoup.com

Recent advances have provided more robust strategies for NRPS engineering:

Exchange Unit (XU) Swapping: A promising strategy involves the use of defined "exchange units" (XUs) rather than entire domains or modules. researchgate.netnih.gov XUs are fused at specific, structurally informed points that connect key domains, such as the condensation (C) and adenylation (A) domains. researchgate.net This approach has been shown to successfully alter the specificity of an NRPS while maintaining high product yields. nih.gov This technique could be adapted to create novel NRPSs by introducing an F-A-T initiation module that specifies an N-formylated starter unit, followed by engineered elongation modules.

De Novo Pathway Construction: The ultimate goal is the rational design of completely new NRPS assembly lines to produce non-natural peptides. nih.govnih.gov By combining initiation modules containing a formylation domain with a selection of elongation modules with different specificities, it is theoretically possible to generate a wide range of novel N-formylated peptides. nih.gov This could involve using an F-A-T cassette from a known system, like the gramicidin synthetase, as a universal "starter block" for building new pathways.

The requirement of N-formylation for the initiation of certain pathways is a critical design consideration. researchgate.net For any engineered pathway that begins with an F domain-containing module, the provision of an N-formylated starter unit is not optional but a prerequisite for the entire assembly line to function. researchgate.net This "gating" function of the formylation step can be exploited to ensure that only the desired, formylated product is synthesized. The engineering potential extends to creating peptides with non-proteinogenic amino acids, D-amino acids, or other modifications, further expanding the chemical diversity of accessible molecules. oup.com

Integration of Multi-Omics Data for Comprehensive Understanding of this compound Metabolism

A comprehensive understanding of the biosynthesis and physiological role of this compound requires moving beyond the study of individual enzymes to a systems-level analysis. The integration of multiple "omics" technologies offers a powerful approach to achieve this holistic view. researchgate.netuv.es A multi-omics strategy combines data from genomics, transcriptomics, proteomics, and metabolomics to build a complete picture of a biological process. nih.gov

For this compound, a multi-omics approach would involve:

Genomics: Sequencing the genome of a producing organism, such as Bacillus brevis, allows for the identification of the complete biosynthetic gene cluster (BGC) responsible for producing the final natural product (e.g., gramicidin). researchgate.net This provides the genetic blueprint, identifying not only the core NRPS genes but also genes for precursor supply, tailoring enzymes (like formyltransferases), and potential regulatory elements. mdpi.com

Transcriptomics: By analyzing the complete set of RNA transcripts under different conditions, transcriptomics can reveal when the this compound-related BGC is expressed. This can link its production to specific growth phases, nutritional cues, or environmental stressors, providing insights into its biological function and regulation. nih.gov

Proteomics: This large-scale study of proteins can confirm the expression of the NRPS enzymes and other proteins encoded by the BGC. frontiersin.org Quantitative proteomics can measure the abundance of these enzymes, helping to identify potential bottlenecks in the biosynthetic pathway. nih.gov It can also identify post-translational modifications to the enzymes themselves.

Metabolomics: This technique focuses on the comprehensive analysis of small molecules (metabolites) in a biological sample. frontiersin.org Metabolomics can be used to directly detect and quantify this compound, its precursors (valine, glycine, formyltetrahydrofolate), and the final natural product. nih.gov This provides a direct readout of the metabolic state and the functional output of the biosynthetic pathway. nih.gov

By integrating these datasets, researchers can build detailed models of this compound metabolism. uv.es This can uncover regulatory networks, identify rate-limiting steps, and reveal previously unknown interactions between the biosynthetic pathway and the host's primary metabolism. researchgate.net Such a comprehensive understanding is crucial for optimizing the production of valuable N-formylated peptides through metabolic engineering and for discovering new natural products from the vast amount of genomic data now available.

Q & A

Q. What is the role of formylvalylglycine in gramicidin biosynthesis, and how is its enzymatic activity validated experimentally?

this compound acts as the initiation unit in gramicidin biosynthesis, synthesized by the dimodular enzyme LgrA via activation of valine (Val) and glycine (Gly). Experimental validation involves:

  • Sequence analysis of LgrA to identify adenylation and thiolation domains responsible for substrate activation .
  • Biochemical assays (e.g., ATP-PPi exchange assays) to confirm amino acid activation kinetics .
  • In vitro reconstitution of the initiation step using purified enzymes and substrates to track this compound formation via LC-MS .

Q. What experimental methods are recommended for detecting and quantifying this compound in complex biological mixtures?

Key methodologies include:

  • Liquid Chromatography-Mass Spectrometry (LC-MS) : Optimize ionization parameters (e.g., ESI+ mode) to detect this compound’s molecular ion ([M+H]+) and fragment patterns .
  • Isotopic Labeling : Use ¹³C-labeled Val or Gly to trace incorporation into this compound, enhancing signal specificity .
  • Enzymatic Hydrolysis : Treat samples with peptidases to confirm resistance (due to formyl group protection), distinguishing it from unmodified peptides .

Q. How can researchers ensure the stability of this compound during in vitro experiments?

Stability depends on:

  • pH Control : Maintain neutral pH (6.5–7.5) to prevent hydrolysis of the formyl group.
  • Temperature : Store at –20°C in anhydrous DMSO or acetonitrile to avoid degradation .
  • Validation : Periodically assess purity via HPLC and compare retention times with synthetic standards .

Advanced Research Questions

Q. How can contradictions in reported enzymatic activities of LgrA/LgrB complexes (e.g., substrate specificity discrepancies) be resolved?

Contradictions arise from differences in assay conditions (e.g., pH, cofactors) or enzyme isoforms. Resolution strategies:

  • Structural Analysis : Perform cryo-EM or X-ray crystallography to compare active-site conformations in LgrA/LgrB across studies .
  • Kinetic Profiling : Conduct parallel assays with uniform substrates (e.g., Val, Gly, and analogs) to quantify activation efficiency (Km, kcat) .
  • Proteomic Cross-Validation : Use knockout strains to confirm enzyme roles in vivo, linking activity to biosynthetic output .

Q. What methodologies are suitable for investigating the impact of this compound structural modifications on gramicidin bioactivity?

  • Site-Directed Mutagenesis : Alter LgrA’s substrate-binding residues to synthesize analogs (e.g., formylleucylglycine) and assess antibiotic activity via MIC assays .
  • NMR Spectroscopy : Compare analog structures with native this compound to identify conformational changes affecting membrane interaction .
  • In Silico Docking : Model modified peptides with lipid bilayers to predict disruption of gramicidin’s ion-channel function .

Q. How do in vitro synthesis yields of this compound compare to in vivo production, and what factors contribute to observed disparities?

In vitro yields are typically lower due to:

  • Cofactor Limitations : Suboptimal ATP/Mg²⁺ concentrations reduce adenylation efficiency.
  • Enzyme Instability : LgrA activity declines during prolonged assays; use of immobilized enzymes or fed-batch systems can mitigate this .
  • Competing Pathways : In vivo systems may shunt intermediates toward other metabolites, quantified via metabolomic profiling (e.g., ¹H-NMR) .

Q. What cross-disciplinary approaches can elucidate this compound’s role in antibiotic resistance mechanisms?

  • Transcriptomics : Compare gene expression in Bacillus brevis under stress (e.g., antibiotic exposure) to identify upregulation of LgrA/LgrB .
  • Chemical Ecology : Study this compound’s ecological role in microbial competition via co-culture assays .
  • Resistance Gene Screening : Use CRISPR-Cas9 libraries to identify mutations in gramicidin synthetase genes linked to resistance .

Methodological Best Practices

(Summarized from )

Aspect Recommendation
Enzyme Assays Include negative controls (e.g., heat-inactivated enzymes) to rule out non-enzymatic reactions .
Data Reporting Tabulate kinetic parameters (Km, Vmax) with standard deviations across replicates .
Structural Validation Deposit crystallography data in public repositories (e.g., PDB) for peer validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.